molecular formula C14H14ClFN2O B2602177 3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride CAS No. 1839719-62-8

3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride

Cat. No.: B2602177
CAS No.: 1839719-62-8
M. Wt: 280.73
InChI Key: XFORYIFCHLMTMR-UHFFFAOYSA-N
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Description

Substituent Effects on Crystal Packing

  • Fluorine vs. methyl groups : Replacing the 2-fluorophenyl group with a 2-methylphenyl moiety (as in 3-amino-N-(2-methylphenyl)benzamide) reduces electronegativity-driven interactions. This substitution increases the torsion angle between the benzamide and aromatic ring (28.4° vs. 23.1°), altering packing from layered to herringbone arrangements.
  • Hydrochloride vs. free base : The hydrochloride salt exhibits tighter packing due to ionic N–H···Cl⁻ bonds (2.12 Å) compared to neutral benzamides, which rely on weaker N–H···O=C interactions (2.85 Å).

Hydrogen-Bonding Patterns

A comparison of hydrogen-bonding motifs is summarized below:

Compound Hydrogen Bonds Synthon Type
This compound N–H···Cl⁻, C–H···F R₁²(6), R₂²(8)
N-(2,3-difluorophenyl)-2-fluorobenzamide N–H···O=C, C–H···F R₂²(12)
3-amino-N-(2-methylphenyl)benzamide N–H···O=C, C–H···π R₂²(10)

The R₂²(12) synthon , observed in difluorinated analogs, involves two C–F groups and two N–H donors, creating a robust 12-membered ring. In contrast, the hydrochloride salt prioritizes ionic interactions, forming a simpler R₁²(6) motif.

Impact of Halogenation

Fluorine’s electronegativity enhances dipole interactions, reducing unit cell volumes compared to non-halogenated derivatives. For example:

  • The unit cell volume of 3-fluoro-N-(3-fluorophenyl)benzamide (Form I) is 510.9 ų , whereas the methyl-substituted analog occupies 555.9 ų .

Properties

IUPAC Name

3-amino-N-[(2-fluorophenyl)methyl]benzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O.ClH/c15-13-7-2-1-4-11(13)9-17-14(18)10-5-3-6-12(16)8-10;/h1-8H,9,16H2,(H,17,18);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFORYIFCHLMTMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)C2=CC(=CC=C2)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride typically involves the reaction of 3-aminobenzamide with 2-fluorobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The resulting product is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry and Cancer Treatment

One of the primary applications of 3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride is in the development of cancer therapies. The compound has been identified as an inhibitor of protein kinase B (AKT), which plays a crucial role in cell survival and proliferation pathways often dysregulated in cancer cells. Inhibiting AKT activity can lead to reduced tumor growth and increased apoptosis in various cancer types.

Key Findings:

  • Inhibition of AKT Activity : The compound has shown efficacy in inhibiting AKT, making it a candidate for treating cancers such as breast, lung, and prostate cancer .
  • Pharmaceutical Formulation : The hydrochloride salt form enhances the compound's stability and solubility, facilitating its formulation into oral or injectable dosage forms for therapeutic use .

Imaging Applications

This compound can also be utilized in imaging techniques, particularly positron emission tomography (PET). Its fluorinated analogs have been synthesized to target sigma-2 receptors, which are overexpressed in certain tumors.

Imaging Studies:

  • Fluorine-18 Labeling : Compounds related to this compound have been radiolabeled with fluorine-18 for PET imaging. These studies demonstrated high tumor uptake and favorable tumor-to-normal tissue ratios, indicating their potential for non-invasive tumor imaging .
  • Biodistribution Analysis : Research has shown that these compounds exhibit significant accumulation in tumor sites within hours post-injection, which is critical for effective imaging .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of benzamide derivatives like this compound is essential for optimizing their pharmacological properties.

Research Insights:

  • Modifications for Enhanced Activity : Studies have explored how modifications to the benzamide structure can influence binding affinity to target receptors, thereby enhancing therapeutic effects or imaging capabilities .
  • Lead Compound Development : The insights gained from SAR studies aid in the design of novel compounds with improved efficacy against specific cancer types or better imaging properties .

Mechanism of Action

The mechanism of action of 3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Benzamides in Medicinal Chemistry

Nilotinib Hydrochloride Monohydrate
  • Structure: 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride monohydrate .
  • Comparison: Both compounds share a benzamide core but differ in substituents. Nilotinib’s imidazole and pyrimidine groups enhance kinase inhibition (e.g., Bcr-Abl), while the target compound’s simpler structure lacks these motifs.
N-(2,3-Difluorophenyl)-2-fluorobenzamide
  • Structure: Features dual fluorine atoms on the phenyl ring and a non-aminated benzamide core .
  • Comparison: The absence of a 3-amino group reduces hydrogen-bonding capacity compared to the target compound. Fluorine at the 2-position in both compounds enhances electronic effects, but the target compound’s benzyl linkage provides greater conformational flexibility .

Halogen-Substituted Benzamides

2-Amino-N-(3-chlorophenethyl)benzamide
  • Structure : Chlorine replaces fluorine at the phenyl position, with a phenethylamine linkage .
  • Applications differ: Chlorinated derivatives (e.g., chlorambucil) are used in anticancer therapy, whereas fluorinated analogs like the target compound may prioritize CNS or antimicrobial applications .

Agrochemical Benzamides

Flutolanil (N-(3-isopropoxyphenyl)-2-trifluoromethylbenzamide)
  • Structure : Trifluoromethyl group and isopropoxy substituent on the benzamide .
  • Comparison :
    • Flutolanil’s trifluoromethyl group enhances fungicidal activity by improving membrane permeability, whereas the target compound’s 2-fluorobenzyl group may favor interactions with mammalian targets .
    • Both compounds exploit fluorine’s stability but diverge in application (agrochemical vs. pharmaceutical) .

Kinase Inhibitors with Benzamide Motifs

Ponatinib Hydrochloride
  • Structure : Complex benzamide with imidazopyridazine and piperazine groups .
  • Comparison :
    • Ponatinib’s extended π-system and basic sidechains enable kinase inhibition, while the target compound’s simpler structure lacks these features.
    • Both compounds use hydrochloride salts for improved solubility, but the target compound’s smaller size may limit therapeutic breadth .

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Halogen/Substituent Key Applications Reference
3-Amino-N-[(2-FP)methyl]benzamide·HCl Benzamide 2-Fluorobenzyl, 3-NH2 Drug discovery, materials
Nilotinib·HCl Benzamide Trifluoromethyl, imidazole Anticancer
Flutolanil Benzamide Trifluoromethyl, isopropoxy Fungicide
2-Amino-N-(3-Cl-phenethyl)benzamide Benzamide 3-Chlorophenethyl Antimicrobial

Table 2: Physicochemical Properties*

Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors
3-Amino-N-[(2-FP)methyl]benzamide·HCl ~290 (estimated) ~2.5 2 (NH2, CONH)
Nilotinib·HCl 539.5 5.1 3
Flutolanil 323.3 4.8 1

*Predicted values based on structural analogs.

Research Findings and Trends

  • Fluorine’s Role: Fluorine in the target compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs, aligning with trends in kinase inhibitor design .
  • Chlorine vs. Fluorine : Chlorinated benzamides (e.g., chlorambucil) exhibit higher reactivity but lower selectivity, whereas fluorinated derivatives like the target compound prioritize target-specific interactions .
  • Agrochemical vs. Pharmaceutical : Fluorinated benzamides dominate agrochemicals due to stability, but simpler structures (e.g., the target compound) are gaining traction in early-stage drug discovery .

Biological Activity

3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by an amino group, a benzamide moiety, and a fluorophenyl group, suggests diverse biological activities. The molecular formula is C₁₄H₁₃FN₂O, with a molecular weight of 244.26 g/mol. This article explores the biological activity of this compound, focusing on its pharmacological implications and mechanisms of action.

The compound's reactivity is influenced by its functional groups. The amino group facilitates nucleophilic substitution reactions, while the benzamide portion can engage in acylation and amidation reactions. The presence of fluorine enhances lipophilicity, which may improve interaction with biological targets.

Synthesis methods for this compound include:

  • Refluxing with suitable solvents.
  • Using coupling agents to facilitate the formation of the amide bond.
  • Purification techniques such as recrystallization or chromatography to achieve desired purity levels.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly as a potential pharmacological agent. Preliminary studies suggest its role as an inhibitor of specific enzymes and receptors linked to various disease pathways, including cancer and neuropharmacology.

The compound's mechanism of action involves:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in tumorigenesis and neurodegenerative diseases.
  • Receptor Modulation : Interaction with specific receptors may modulate signaling pathways critical for cell survival and proliferation.

Pharmacological Studies

Several studies have highlighted the pharmacological potential of this compound:

  • Anticancer Activity : In vitro studies demonstrate its ability to inhibit cancer cell proliferation. For example, it has shown promising results against various cancer cell lines, with IC50 values in the low micromolar range .
  • Neuropharmacological Effects : The compound has been investigated for its effects on neurotransmitter systems, indicating potential applications in treating neurodegenerative disorders.
  • Enzyme Inhibition Studies : It has been characterized as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique features of this compound:

Compound NameMolecular FormulaKey Features
2-amino-N-(3-fluorophenyl)benzamideC₁₃H₁₁FN₂ODifferent fluorine position; less lipophilic
N-(2-fluorophenyl)benzamideC₁₃H₁₃FN₂OLacks amino group; different activity profile
4-amino-N-(4-fluorophenyl)benzamideC₁₄H₁₃FN₂ODifferent substitution pattern; altered pharmacodynamics

This table illustrates how the distinct arrangement of functional groups contributes to the unique biological properties and potential applications of this compound compared to similar compounds.

Case Studies

Recent case studies have provided insights into the therapeutic applications of this compound:

  • Cancer Treatment : In vivo studies demonstrated that treatment with this compound resulted in significant tumor growth inhibition in xenograft models, supporting its potential as an anticancer agent .
  • Neurodegenerative Disorders : Research indicates that this compound may help mitigate symptoms associated with neurodegeneration by modulating neurotransmitter levels and improving synaptic function .

Q & A

Q. What are the optimized synthetic routes for 3-amino-N-[(2-fluorophenyl)methyl]benzamide hydrochloride, and how can purity be maximized?

  • Methodological Answer : The compound is typically synthesized via amide coupling between 3-aminobenzoic acid derivatives and 2-fluorobenzylamine. Key steps include:
  • Activation : Use coupling agents like HATU or EDCI/HOBt to activate the carboxylic acid group of 3-aminobenzoic acid .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency.
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: DCM/MeOH gradients) improves purity. Monitor by TLC (Rf ~0.3 in 9:1 DCM/MeOH) .

Q. How is structural confirmation achieved for this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show signals for the aromatic protons (δ 6.8–8.2 ppm), the NH₂ group (δ 5.8–6.2 ppm, broad), and the benzylic CH₂ (δ 4.5–4.7 ppm). ¹³C NMR confirms carbonyl (C=O, ~165 ppm) and fluorophenyl carbons .
  • X-ray Diffraction (XRD) : Single-crystal XRD reveals bond angles and packing motifs (e.g., monoclinic P21/c space group, similar to C13H10ClNO derivatives) .

Q. Which analytical methods are recommended for assessing purity and stability?

  • Methodological Answer :
  • HPLC : Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile gradient). Retention time ~12.5 min (95% purity threshold) .
  • Mass Spectrometry : ESI-MS ([M+H]+ expected at ~305 m/z) confirms molecular weight .
  • Stability Studies : Store at -20°C in anhydrous conditions; monitor hygroscopicity via Karl Fischer titration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

  • Methodological Answer :
  • Substituent Variation : Modify the fluorophenyl group (e.g., replace F with Cl or CF₃) or benzamide amino position. Assess antibacterial or enzyme inhibition (e.g., bacterial PPTase enzymes) via MIC assays .
  • Pharmacophore Mapping : Use docking software (e.g., AutoDock Vina) to predict interactions with targets like bacterial enzymes or GPCRs .

Q. How should contradictory biochemical data (e.g., varying IC₅₀ values) be resolved?

  • Methodological Answer :
  • Assay Standardization : Control variables like enzyme source (e.g., recombinant vs. native), buffer pH, and co-factor concentrations. For PPTase inhibition, validate using a malachite green phosphate detection assay .
  • Statistical Analysis : Apply ANOVA to compare datasets; consider batch-specific impurities (e.g., residual solvents) impacting activity .

Q. What strategies are effective for target identification in complex biological systems?

  • Methodological Answer :
  • Radiolabeling : Synthesize a tritiated analog (e.g., replace H with ³H in the benzamide group) for binding assays .
  • Pull-Down Assays : Immobilize the compound on sepharose beads to capture interacting proteins from lysates; identify via LC-MS/MS .

Q. How can hygroscopicity and solubility challenges be addressed during formulation?

  • Methodological Answer :
  • Co-Solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility.
  • Salt Forms : Explore alternative counterions (e.g., mesylate) to reduce hygroscopicity .
  • Lyophilization : Pre-formulate with trehalose for stable lyophilized powders .

Q. What computational approaches predict metabolic pathways and metabolite toxicity?

  • Methodological Answer :
  • In Silico Tools : Use Meteor (Lhasa Limited) to predict Phase I/II metabolites. Prioritize oxidative deamination or fluorophenyl ring hydroxylation pathways.
  • Toxicity Screening : Apply Derek Nexus to flag structural alerts (e.g., benzamide-related hepatotoxicity) .

Q. How are in vitro-in vivo efficacy discrepancies investigated?

  • Methodological Answer :
  • PK/PD Modeling : Measure plasma protein binding (equilibrium dialysis) and hepatic microsomal stability (e.g., rat liver S9 fractions). Adjust dosing regimens based on t₁/₂ .
  • Tissue Distribution : Use whole-body autoradiography in rodents to assess compound accumulation in target tissues .

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